1-Ethynyl-1-cyclohexanol
Overview
Description
1-Ethynylcyclohexanol is an alkynyl alcohol derivative with the molecular formula C8H12O. It is known for its sedative, anticonvulsant, and muscle relaxant effects, and serves as a synthetic precursor to the tranquilizer ethinamate . This compound has been identified as a designer drug and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
1-Ethynyl-1-cyclohexanol, also known as 1-Ethynylcyclohexanol, is an alkynyl alcohol derivative . It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . It has similar sedative, anticonvulsant, and muscle relaxant effects . Therefore, its primary targets are likely to be the central nervous system receptors involved in these processes.
Mode of Action
Given its sedative, anticonvulsant, and muscle relaxant effects, it is likely that it interacts with its targets in a way that modulates neuronal activity
Biochemical Pathways
Given its role as a synthetic precursor to and an active metabolite of the tranquilizer ethinamate , it is likely involved in the biochemical pathways related to the metabolism and action of this drug.
Result of Action
This compound has similar sedative, anticonvulsant, and muscle relaxant effects to the tranquilizer ethinamate These effects are likely the result of its action on the central nervous system
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its solubility in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketone suggests that its action, efficacy, and stability could be affected by the solvent environment
Preparation Methods
1-Ethynylcyclohexanol can be synthesized from cyclohexanone through a reaction with sodium acetylide in liquid ammonia, followed by an acidic work-up . The detailed procedure involves passing a stream of dry acetylene into liquid ammonia, adding sodium, and then introducing cyclohexanone dropwise. After the reaction mixture stands for about 20 hours, the ammonia evaporates, and the solid residue is decomposed with ice and water, followed by acidification with sulfuric acid .
Chemical Reactions Analysis
1-Ethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include transition metal catalysts, sodium acetylide, and sulfuric acid Major products formed from these reactions include poly(1-ethynylcyclohexanol) and vinyl derivatives.
Scientific Research Applications
1-Ethynylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis to create various compounds and polymers.
Biology: It has been studied for its potential inhibitory activity towards enzymes like Cathepsin B.
Medicine: It serves as a precursor to tranquilizers and has sedative and muscle relaxant properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Ethynylcyclohexanol is unique due to its specific structure and effects. Similar compounds include:
- 1-Hydroxycyclohexyl)acetylene
- 1-Hydroxycyclohexyl)ethyne
- 1-Ethynyl-1-hydroxycyclohexane
- 1-Ethynylcyclohexanal These compounds share similar structural features but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
1-ethynylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFHLNFIHBCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021757 | |
Record name | 1-Ethynylcyclohexanol | |
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Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |
Record name | Cyclohexanol, 1-ethynyl- | |
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Record name | 1-Ethynylcyclohexanol | |
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Vapor Pressure |
0.13 [mmHg] | |
Record name | 1-Ethynylcyclohexanol | |
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CAS No. |
78-27-3, 28652-54-2 | |
Record name | 1-Ethynylcyclohexanol | |
Source | CAS Common Chemistry | |
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Record name | 1-Ethynylcyclohexanol | |
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Record name | 1-Ethynylcyclohexanol | |
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Record name | Cyclohexanol, 1-ethynyl- | |
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Record name | 1-Ethynylcyclohexanol | |
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Record name | 1-ethynylcyclohexanol | |
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Record name | Ethynylcyclohexan-1-ol | |
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Record name | 1-ETHYNYLCYCLOHEXANOL | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-Ethynylcyclohexanol is C8H12O, and its molecular weight is 124.18 g/mol.
A: Yes, various spectroscopic methods have been used to characterize 1-Ethynylcyclohexanol, including IR, NMR (1H and 13C), UV, and mass spectrometry. [, , , ] For instance, [] describes the use of 1H NMR to monitor substrate and product conversions in reactions involving 1-Ethynylcyclohexanol.
A: 1-Ethynylcyclohexanol can be polymerized in various ways, including radiation-induced polymerization, electro-initiated polymerization, and polymerization using transition metal catalysts. [, ] This suggests the molecule possesses reactive sites and may require specific conditions for optimal stability.
A: Yes, 1-Ethynylcyclohexanol is used as a hydrosilylation inhibitor during the curing process of silicone elastomers. [] Therefore, understanding its stability under these specific conditions is important for controlling the curing process.
A: 1-Ethynylcyclohexanol readily undergoes the Rupe rearrangement in the presence of catalysts like copper(II) and indium(III) triflate. [] This reaction is typically used to convert propargylic alcohols to α,β-unsaturated ketones.
A: 1-Ethynylcyclohexanol can react with transition metal carbonyl clusters like Fe3(CO)12 and Co2(CO)8, leading to the formation of various organometallic complexes. [] These reactions highlight the versatility of 1-Ethynylcyclohexanol in forming different coordination compounds.
A: Yes, DFT calculations were used to analyze the orbitals involved in the electronic transitions of gold(I)/copper(I) alkynyl clusters containing 1-Ethynylcyclohexanol as a ligand. [] These calculations help understand the photophysical properties of these complexes.
A: Computational methods have been utilized to explore the reaction mechanism of the acetylation of tertiary alcohols, using 1-Ethynylcyclohexanol as a model substrate. [] These studies provide valuable insights into the reaction pathways and catalytic activity of different nucleophilic catalysts.
A: The presence of α-hydroxy and α-acetoxy groups in 1-Ethynylcyclohexanol and its derivatives significantly influences their reactivity with hypobromous acid. [] These groups can direct the addition reaction towards different products.
A: The presence of the propargylic alcohol function in 1-Ethynylcyclohexanol and related compounds like norgestrel is essential for their ability to destroy cytochrome P-450. [, ] This highlights the importance of this specific functional group in the observed biological activity.
A: 1-Ethynylcyclohexanol is a component in a patented LED packaging glue formulation. [] The specific properties of the glue, such as good liquidity, high transparence, good flexibility, and weather resistance, suggest that the formulation successfully incorporates and stabilizes 1-Ethynylcyclohexanol.
A: Gas chromatography is a commonly used technique for separating and identifying 1-Ethynylcyclohexanol and its metabolites. [] This method is valuable for studying the metabolic fate of this compound.
A: A new headspace gas chromatography method has been developed for the quantitative determination of 1-Ethynylcyclohexanol in a poly(dimethyl siloxane) matrix. [] This method is particularly useful for analyzing the residual inhibitor content in cured silicone elastomers.
A: Early research on 1-Ethynylcyclohexanol focused on understanding its reactivity in various chemical transformations, such as the Rupe rearrangement. [, , ] These studies provided the foundation for exploring its applications in different fields.
A: Initial studies focused on chemical synthesis and reactivity of 1-Ethynylcyclohexanol, but later research explored its applications in diverse areas like polymer chemistry, catalysis, and material science. [, , ] Furthermore, advanced analytical techniques allowed for a deeper understanding of its properties and behavior in complex systems. [, ]
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